Methyl 10-azido-9-iodooctadecanoate

Description

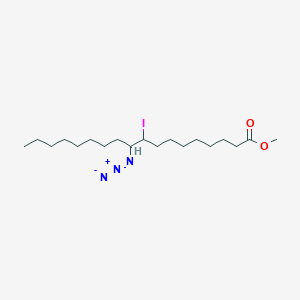

Methyl 10-azido-9-iodooctadecanoate is a synthetic fatty acid derivative containing both azide (-N₃) and iodine substituents at positions 9 and 10 of an 18-carbon methyl ester backbone. This compound is of interest in organic synthesis due to the reactivity of its functional groups: the azide group enables click chemistry (e.g., Huisgen cycloaddition), while the iodine atom can participate in cross-coupling or substitution reactions.

Properties

CAS No. |

92471-64-2 |

|---|---|

Molecular Formula |

C19H36IN3O2 |

Molecular Weight |

465.4 g/mol |

IUPAC Name |

methyl 10-azido-9-iodooctadecanoate |

InChI |

InChI=1S/C19H36IN3O2/c1-3-4-5-6-9-12-15-18(22-23-21)17(20)14-11-8-7-10-13-16-19(24)25-2/h17-18H,3-16H2,1-2H3 |

InChI Key |

YNMQRIYGOCIJQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)OC)I)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 10-azido-9-iodooctadecanoate can be synthesized through the addition of iodine azide to olefinic esters. For example, the reaction of iodine azide with methyl oleate yields methyl erythro/threo-9(10)-azido-10(9)-iodooctadecanoate . The reaction typically involves the use of methanolic potassium hydroxide (KOH) as a reagent, which facilitates the formation of the azido and iodo groups on the carbon chain .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-azido-9-iodooctadecanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Oxidation Reactions: The iodine atom can be oxidized to form various oxidation products.

Common Reagents and Conditions

Methanolic KOH: Used in the initial synthesis to facilitate the addition of iodine azide.

Reducing Agents: Such as LiAlH₄ or hydrogen gas with a palladium catalyst for reducing the azido group.

Oxidizing Agents: Various oxidizing agents can be used to oxidize the iodine atom.

Major Products Formed

10-Azidoundec-10-enic Acid: Formed from the reaction of the iodoazide adduct with methanolic KOH.

9(10)-Oxooctadecanoic Acid: Another product formed under similar reaction conditions.

Scientific Research Applications

Methyl 10-azido-9-iodooctadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 10-azido-9-iodooctadecanoate involves the reactivity of the azido and iodo groups. The azido group can undergo nucleophilic substitution reactions, forming covalent bonds with various nucleophiles. The iodine atom can participate in oxidation-reduction reactions, altering the chemical properties of the compound. These reactive groups enable the compound to interact with molecular targets and pathways in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structural and functional group differences observed in related methyl esters and halogenated/azide-containing compounds. Below is a synthesized analysis based on general chemical principles and indirect references:

Structural and Functional Group Comparisons

| Compound Name | Functional Groups | Backbone Structure | Key Reactivity/Applications |

|---|---|---|---|

| Methyl 10-azido-9-iodooctadecanoate | Azide (-N₃), iodine (-I) | C18 linear fatty acid | Click chemistry, substitution |

| Sandaracopimaric acid methyl ester [1] | Carboxylic acid, diterpene skeleton | Diterpenoid (C20) | GC-MS analysis of plant resins |

| Z-Communic acid methyl ester [1] | Double bond, methyl ester | Diterpenoid (C20) | Plant resin characterization |

| Dehydroabietic acid methyl ester [1] | Aromatic rings, methyl ester | Diterpenoid (C20) | Biomarker in resin analysis |

Key Observations:

- Backbone Differences: this compound features a linear C18 fatty acid chain, whereas compounds like sandaracopimaric acid methyl ester are diterpenoids (C20) with cyclic or fused-ring structures .

- Reactivity : The azide and iodine groups in the target compound contrast with hydroxyl, carboxylic acid, or unsaturated bonds in diterpene esters, enabling distinct synthetic pathways (e.g., click chemistry vs. acid-catalyzed esterification) .

Hypothetical Data Table

| Property | This compound | Sandaracopimaric Acid Methyl Ester |

|---|---|---|

| Molecular Weight (g/mol) | ~480 (estimated) | ~318 |

| Functional Groups | Azide, iodine, methyl ester | Carboxylic acid, methyl ester |

| Key Applications | Bifunctional synthetic chemistry | Plant resin analysis |

Limitations of Provided Evidence

The referenced materials lack direct data on this compound. focuses on diterpenoid methyl esters in plant resins , while and discuss unrelated inorganic analyses or ambiguous chemical lists . Thus, this comparison relies on extrapolation from structural analogs and general organic chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.